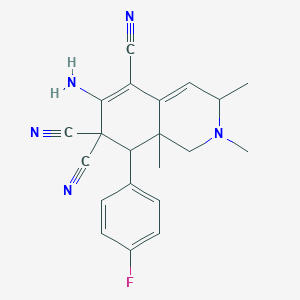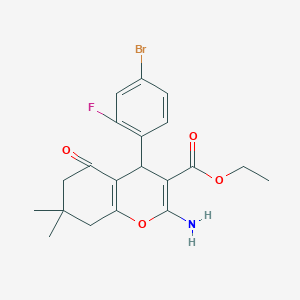
2,6-diamino-4-(3-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-297314 es un compuesto químico que ha suscitado interés en la investigación científica debido a sus propiedades únicas y aplicaciones potenciales. Este compuesto es conocido por sus interacciones específicas con objetivos biológicos, lo que lo convierte en objeto de estudio en diversos campos como la química, la biología y la medicina.
Métodos De Preparación
La síntesis de WAY-297314 implica varios pasos, cada uno de los cuales requiere condiciones de reacción específicas. La ruta sintética generalmente incluye la formación de intermediarios clave a través de una serie de reacciones químicas. Estas reacciones a menudo implican el uso de reactivos como diclorometano, metanol, hidroxipropilmetilcelulosa y plurónico F-127 . Los métodos de producción industrial para WAY-297314 están diseñados para optimizar el rendimiento y la pureza, empleando a menudo técnicas avanzadas como la cristalización con fluidos supercríticos .
Análisis De Reacciones Químicas
WAY-297314 experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado la formación de análogos sustituidos .
Aplicaciones Científicas De Investigación
WAY-297314 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar mecanismos y vías de reacción. En biología, se investiga por sus interacciones con objetivos celulares y su potencial como agente terapéutico. En medicina, WAY-297314 se explora por su posible uso en el tratamiento de diversas enfermedades, incluyendo el cáncer y los trastornos neurológicos. Además, tiene aplicaciones industriales en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción de WAY-297314 implica su interacción con objetivos moleculares específicos dentro del cuerpo. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en los procesos celulares. Al unirse a estos objetivos, WAY-297314 puede modular su actividad, lo que lleva a diversos efectos biológicos. Las vías implicadas en su mecanismo de acción son complejas y pueden incluir vías de transducción de señales, vías metabólicas y regulación de la expresión génica .
Comparación Con Compuestos Similares
WAY-297314 puede compararse con otros compuestos similares para destacar su singularidad. Los compuestos similares pueden incluir aquellos con estructuras análogas o actividades biológicas similares. Por ejemplo, los compuestos con marcos moleculares similares o aquellos que se dirigen a las mismas vías biológicas pueden considerarse para la comparación. La singularidad de WAY-297314 radica en sus interacciones específicas y los efectos distintos que produce en comparación con otros compuestos .
Conclusión
WAY-297314 es un compuesto de gran interés en la investigación científica debido a sus propiedades únicas y aplicaciones potenciales. Su síntesis implica condiciones de reacción específicas, y experimenta varias reacciones químicas. El compuesto tiene diversas aplicaciones en química, biología, medicina e industria, y su mecanismo de acción implica interacciones complejas con objetivos moleculares. Comparar WAY-297314 con compuestos similares destaca su distinción y potencial para futuras investigaciones.
Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!
Propiedades
Fórmula molecular |
C13H9BrN4S |
|---|---|
Peso molecular |
333.21 g/mol |
Nombre IUPAC |
2,6-diamino-4-(3-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H9BrN4S/c14-8-3-1-2-7(4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2 |
Clave InChI |
IXYXNYYALIOGRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(SC(=C2C#N)N)N)C#N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2C(=C(SC(=C2C#N)N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B343812.png)
![ETHYL (2E)-5-AMINO-6-CYANO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE](/img/structure/B343813.png)
![METHYL (2E)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-6-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE](/img/structure/B343814.png)
![ethyl 5-amino-2-(5-bromo-2-fluorobenzylidene)-7-(5-bromo-2-fluorophenyl)-6-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B343815.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B343820.png)

![6-Amino-4-(2-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343837.png)
![6-Amino-4-(4-methoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343841.png)


![2-[(4-Fluorobenzyl)sulfanyl]-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B343856.png)
![6-Amino-4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343858.png)

![Ethyl 4-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B343864.png)
